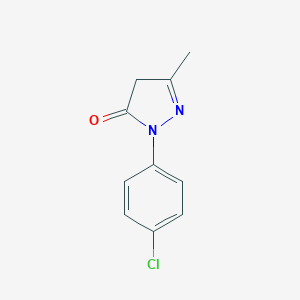

1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone

Description

The exact mass of the compound 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIXQFSPEDIMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065325 | |

| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13024-90-3 | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013024903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone

This guide provides an in-depth technical overview for the synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol, mechanistic insights, and practical guidance for the successful synthesis and characterization of this target molecule.

Strategic Approach to Synthesis: The Knorr Pyrazole Synthesis

The most established and efficient method for the synthesis of 1-aryl-3-methyl-5-pyrazolones is the Knorr pyrazole synthesis.[3][4][5] This classical condensation reaction involves the cyclization of a β-ketoester with a hydrazine derivative.[3][4] For the synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, the selected precursors are ethyl acetoacetate and 4-chlorophenylhydrazine.[1][6][7][8][9][10]

The selection of these starting materials is based on their commercial availability, relatively low cost, and the high efficiency of the Knorr reaction. The reaction proceeds under mild conditions and typically results in good yields of the desired pyrazolone product.

Detailed Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone.

Materials and Reagents:

-

4-Chlorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Ethanol

-

Sodium acetate

-

Hydrochloric acid (dilute)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates and developing chamber

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone.

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water. Stir the mixture until all solids have dissolved.

-

Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone will form.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water.[11] The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[11][12]

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a series of well-defined steps involving condensation and cyclization.[4][13]

Reaction Mechanism Diagram:

Caption: Mechanism of the Knorr pyrazole synthesis.

-

Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of 4-chlorophenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form an imine, which can tautomerize to the more stable enamine.[3][13]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl group.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of ethanol to form the pyrazolone ring.

-

Tautomerization: The final product, 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, exists in tautomeric forms, with the keto form generally being the more stable.

Characterization of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone

The structure and purity of the synthesized compound should be confirmed using various analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 167°C[14] |

| Molecular Formula | C₁₀H₉ClN₂O[14] |

| Molecular Weight | 208.65 g/mol [14] |

| ¹H NMR | Signals corresponding to the methyl, methylene, and aromatic protons. |

| ¹³C NMR | Resonances for the methyl, methylene, carbonyl, and aromatic carbons. |

| IR Spectroscopy | Characteristic peaks for C=O, C=N, and C-Cl stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |

Safety Precautions

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

-

4-Chlorophenylhydrazine hydrochloride: This compound is harmful if swallowed, in contact with skin, or if inhaled.[15] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[15][16][17][18][19] All manipulations should be carried out in a well-ventilated fume hood.[16][17][18][19]

-

Ethyl acetoacetate: This is a flammable liquid and should be handled away from ignition sources.

-

Ethanol: A highly flammable liquid.

-

General Handling: Avoid inhalation of dust and vapors.[16][18][19] In case of contact with skin or eyes, rinse immediately with plenty of water.[15][16]

References

- RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents.

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC - NIH. Available at: [Link]

-

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PubMed Central. Available at: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

- CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents.

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - ResearchGate. Available at: [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. Available at: [Link]

-

(PDF) 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - ResearchGate. Available at: [Link]

-

The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5 - SciSpace. Available at: [Link]

-

synthesis of pyrazoles - YouTube. Available at: [Link]

-

Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

- US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents.

- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.

-

MSDS of 4-chlorophenylhydrazine hydrochloride - Capot Chemical. Available at: [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Available at: [Link]

-

Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... - ResearchGate. Available at: [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. Available at: [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]

-

Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - NIH. Available at: [Link]

-

Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. Available at: [Link]

-

The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine - YouTube. Available at: [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

Material Safety Data Sheet - 2-Chlorophenylhydrazine Hydrochloride, 97% - Cole-Parmer. Available at: [Link]

Sources

- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. m.youtube.com [m.youtube.com]

- 4. jk-sci.com [jk-sci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 15. fishersci.at [fishersci.at]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.com [capotchem.com]

- 18. chemicalbull.com [chemicalbull.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

mechanism of action of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone

An In-Depth Technical Guide to the Mechanism of Action of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone and Related Neuroprotective Agents

Abstract

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, yielding compounds with a wide array of pharmacological activities.[1][2] Within this class, 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone and its close analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), have emerged as potent neuroprotective agents.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of these compounds, with a primary focus on their role as powerful antioxidants and modulators of cellular stress pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and provides detailed protocols for investigating the neuroprotective effects of this important class of molecules. The core therapeutic effects are attributed to their potent free radical scavenging capabilities, which mitigate the oxidative stress implicated in the pathophysiology of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke.[5][6][7]

Introduction: The Pyrazolone Class in Neuroprotection

Pyrazolone derivatives are heterocyclic compounds that have been a subject of intense study due to their diverse biological properties.[1][4] While the class is known for yielding analgesics and anti-inflammatory agents, the discovery of Edaravone's potent antioxidant and neuroprotective effects marked a significant therapeutic advancement.[8] Edaravone was first approved in Japan for the treatment of acute ischemic stroke and later for ALS, validating the strategy of targeting oxidative stress in these devastating neurological conditions.[9][10]

The subject of this guide, 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, is a structural analog of Edaravone. The primary structural difference is the substitution of a chlorine atom at the para-position of the phenyl ring. This modification can influence the compound's lipophilicity, electronic properties, and metabolic stability, potentially altering its pharmacokinetic and pharmacodynamic profile. While the bulk of mechanistic research has been conducted on Edaravone, the principles and pathways elucidated are highly relevant to understanding the action of its chlorinated derivative. This guide will therefore leverage the extensive data on Edaravone as a validated framework for discussing the mechanism of action and for proposing experimental strategies to characterize 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone.

Core Mechanism: Attenuation of Oxidative Stress

The central mechanism underlying the neuroprotective effects of Edaravone and related pyrazolones is their potent ability to counteract oxidative stress.[3][6] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[11] In neurological disorders, excessive ROS production leads to widespread damage to lipids, proteins, and DNA, culminating in neuronal cell death.[3]

Direct Free Radical Scavenging

Edaravone is a powerful free radical scavenger that can neutralize some of the most damaging ROS.[5][12] It effectively quenches hydroxyl radicals (•OH), which are highly reactive and can initiate chain reactions of cellular damage.[11][12] The molecule's unique amphiphilicity, having both water-soluble and lipid-soluble properties, allows it to act at the lipid-water interface of cell membranes, a critical site of oxidative damage.[9][13] By donating an electron, Edaravone neutralizes free radicals, thus terminating the damaging oxidative cascade.[9]

The primary scavenging activities include:

-

Quenching of Hydroxyl Radicals (•OH): Prevents the initiation of lipid peroxidation.[11]

-

Scavenging of Peroxyl Radicals (ROO•): Breaks the chain reaction of lipid peroxidation within cellular membranes.[9][13]

-

Interaction with Reactive Nitrogen Species (RNS): The mechanism is also inferred to involve the scavenging of peroxynitrite, a potent oxidant formed from the reaction of superoxide and nitric oxide.[9]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a catastrophic process where free radicals attack lipids in cell membranes, leading to a loss of membrane integrity, impaired function of membrane-bound proteins, and ultimately, cell death.[5] Edaravone potently inhibits both •OH-dependent and •OH-independent lipid peroxidation.[11] This is a critical aspect of its neuroprotective effect, as the brain is particularly rich in polyunsaturated fatty acids, making it highly susceptible to this form of damage.[11]

In experimental models, treatment with Edaravone significantly decreases levels of lipid peroxidation byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), in brain tissue following ischemic injury.[14][15]

Modulation of Endogenous Antioxidant Pathways: The Nrf2-HO-1 Axis

Beyond direct scavenging, Edaravone upregulates the cell's own antioxidant defense systems. A key pathway it influences is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][16]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress (or activators like Edaravone), Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. This leads to the increased expression of protective enzymes, most notably Heme Oxygenase-1 (HO-1).[16] HO-1 catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron.[16] This activation of the Nrf2/HO-1 pathway provides a sustained defense against oxidative insults.[14][16]

Impact on Cellular Signaling and Function

The consequences of reducing oxidative stress extend to the modulation of various downstream cellular pathways involved in inflammation, cell death, and mitochondrial function.

Anti-inflammatory Properties

Neuroinflammation, often mediated by activated microglia and astrocytes, is a common feature of neurodegenerative diseases and acute brain injury, contributing significantly to neuronal damage.[5] Edaravone exhibits anti-inflammatory effects by:

-

Mitigating Microglial Activation: It reduces the activation of the brain's resident immune cells, thereby decreasing the release of pro-inflammatory cytokines.[5]

-

Reducing Pro-inflammatory Cytokine Production: It lowers the levels of inflammatory mediators such as TNF-α and IL-1β.[14]

-

Inhibiting Arachidonic Acid Metabolism: By trapping hydroxyl radicals, Edaravone can decrease the lipoxygenase-mediated metabolism of arachidonic acid, a pathway that generates inflammatory leukotrienes.[3][12]

Protection of Mitochondrial Function

Mitochondria are both a primary source of cellular ROS and a major target of oxidative damage.[7] Mitochondrial dysfunction is a central pathogenic feature of many neurodegenerative diseases.[14] Edaravone helps preserve mitochondrial integrity through several mechanisms:

-

Restoration of Mitochondrial Membrane Potential (ΔΨm): It inhibits the loss of ΔΨm, which is a critical event in the initiation of apoptosis.[14]

-

Preservation of ATP Production: By protecting mitochondrial components from oxidative damage, it helps maintain cellular energy levels.[14]

-

Downregulation of Apoptotic Pathways: Edaravone can inhibit the mitochondrial apoptosis pathway by downregulating the expression of pro-apoptotic proteins.[14]

Activation of Neurotrophic Signaling

Recent evidence suggests that Edaravone's mechanism may also involve the activation of pro-survival neurotrophic pathways. Studies have shown that Edaravone can activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway, which is crucial for the survival and maintenance of motor neurons.[17] This finding opens a new dimension to its neuroprotective profile, suggesting it not only protects neurons from damage but may also actively promote their survival.

Experimental Validation: Key Methodologies and Protocols

To investigate the mechanism of action of a compound like 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, a series of well-controlled experiments are required. The following protocols are based on established methods used to characterize Edaravone and other antioxidants.

Assessing Antioxidant Capacity

The foundational step is to quantify the compound's ability to neutralize free radicals and inhibit oxidation. A combination of assays is recommended, as no single method can capture the complete antioxidant profile.[18]

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This spectrophotometric assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from purple to yellow.[19][20] It is a simple and rapid method for screening radical scavenging activity.

-

Methodology:

-

Prepare a stock solution of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a working solution of DPPH in ethanol (typically ~0.1 mM). The absorbance at 517 nm should be ~1.0.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH working solution to each well.

-

Include controls: a blank (solvent only), a positive control (e.g., Ascorbic Acid or Trolox), and a negative control (solvent + DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

Causality: The choice of DPPH provides a reliable, high-throughput initial screen for general radical scavenging ability. Comparing the IC50 to a known standard like Ascorbic Acid provides a quantitative measure of potency.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

-

Principle: This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically or fluorometrically.[15]

-

Methodology (using brain homogenate):

-

Induce lipid peroxidation in a rat brain homogenate using an initiator like FeSO₄/ascorbate.

-

Treat the homogenates with various concentrations of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone or vehicle control.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a solution of trichloroacetic acid (TCA) and TBA.

-

Heat the samples at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

-

Cool the samples on ice and centrifuge to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA levels using a standard curve prepared with a known MDA standard (e.g., 1,1,3,3-tetramethoxypropane).

-

-

Causality: This protocol directly assesses the compound's ability to protect a biologically relevant substrate (brain lipids) from oxidative damage, providing a more physiologically relevant measure of its antioxidant effect than cell-free chemical assays.

Cellular and In Vivo Neuroprotection Models

Protocol 3: In Vitro Neuroprotection against Oxidative Stress

-

Principle: This protocol evaluates the ability of the compound to protect cultured neuronal cells (e.g., SH-SY5Y or primary cortical neurons) from death induced by an oxidative insult.

-

Methodology:

-

Plate neuronal cells at an appropriate density and allow them to adhere and differentiate.

-

Pre-treat the cells with various concentrations of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone for 1-2 hours.

-

Induce oxidative stress by exposing the cells to a toxic agent such as hydrogen peroxide (H₂O₂) or glutamate.

-

Include appropriate controls: untreated cells, cells treated with the toxin alone, and cells treated with the compound alone (to check for inherent toxicity).

-

After a suitable incubation period (e.g., 24 hours), assess cell viability using an MTT or LDH release assay.

-

Optionally, lyse the cells to perform Western blotting for markers of apoptosis (e.g., cleaved Caspase-3) or Nrf2 pathway activation (Nrf2 nuclear translocation, HO-1 expression).

-

-

Causality: This self-validating system directly links the compound's presence to the survival of neurons under stress. The inclusion of molecular assays (Western blotting) helps to dissect the specific pathways (e.g., anti-apoptosis, Nrf2 activation) responsible for the observed protection.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Edaravone (Reference Values) | 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone |

| Chemical Formula | C₁₀H₁₀N₂O | C₁₀H₉ClN₂O |

| Molecular Weight | 174.20 g/mol | 208.65 g/mol |

| cLogP | 1.33 | To be determined |

| DPPH IC50 | Variable, literature dependent | To be determined |

| TBARS Inhibition IC50 | ~15.3 µM (rat brain homogenate)[13] | To be determined |

Visualizations of Mechanisms and Workflows

Figure 1: Core Mechanism of Action of Pyrazolone Antioxidants This diagram illustrates the central role of pyrazolone compounds in neutralizing reactive oxygen species (ROS) and inhibiting the downstream cascade of cellular damage, while also activating endogenous protective pathways like Nrf2.

Caption: Core mechanism of pyrazolone antioxidants.

Figure 2: Experimental Workflow for In Vitro Neuroprotection Assay This workflow diagram outlines the key steps for assessing the protective effects of a test compound against an oxidative insult in a neuronal cell culture model.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 6. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolone - Wikipedia [en.wikipedia.org]

- 9. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]

- 10. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases [mdpi.com]

- 12. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse | PLOS One [journals.plos.org]

- 13. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection | MDPI [mdpi.com]

- 15. A free radical scavenger, edaravone, inhibits lipid peroxidation and the production of nitric oxide in hypoxic-ischemic brain damage of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]

- 20. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyrazolone Scaffold

The pyrazolone nucleus stands as a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1] Within this esteemed class of heterocyclic compounds, derivatives of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone have emerged as particularly promising candidates for therapeutic development, exhibiting a broad spectrum of biological activities.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, tailored for researchers, scientists, and drug development professionals. Our focus is to bridge the gap between synthetic chemistry and pharmacological application, offering field-proven insights and self-validating experimental protocols to empower your research endeavors.

I. The Synthetic Gateway: Crafting the 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone Core

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone scaffold. The classical and most widely adopted method for this synthesis is the Jensen method, which involves a two-step process.[4]

Detailed Synthesis Protocol: The Jensen Method

This protocol outlines the synthesis of the core scaffold, which can then be further modified to create a diverse library of derivatives.

Step 1: Diazotization of 4-chloroaniline

-

In a beaker, dissolve 4-chloroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

-

Continue stirring for 30 minutes at this temperature to ensure the completion of the diazotization reaction, forming the 4-chlorophenyldiazonium chloride salt.

Step 2: Condensation with Ethyl Acetoacetate

-

In a separate reaction vessel, dissolve ethyl acetoacetate in ethanol.

-

Cool this solution to 0-5°C.

-

Slowly add the freshly prepared 4-chlorophenyldiazonium chloride solution to the ethyl acetoacetate solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and continue stirring for 2-3 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The resulting precipitate, 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure product.[4]

II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] Pyrazolone derivatives, particularly Schiff bases derived from the 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone core, have demonstrated significant potential in this arena.[4][6]

Mechanism of Antimicrobial Action

The antimicrobial activity of pyrazolone derivatives is believed to stem from their ability to interfere with essential bacterial cellular processes. One of the proposed mechanisms involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[7] This disruption leads to a loss of cell wall integrity, ultimately causing bacterial lysis and death. The lipophilic nature of these compounds also allows them to penetrate the bacterial cell membrane, where they can interact with intracellular targets.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

A robust and reproducible method for evaluating the antimicrobial efficacy of newly synthesized compounds is crucial. The agar well-diffusion method provides a reliable preliminary screening tool.

Caption: Mechanism of Anti-inflammatory Action via COX Inhibition.

Experimental Protocols for In Vivo Evaluation

1. Carrageenan-Induced Rat Paw Edema Test (Anti-inflammatory)

This is a widely used and validated model for assessing acute inflammation.

-

Swiss Albino rats are divided into groups: control, standard (e.g., celecoxib), and test groups receiving different doses of the pyrazolone derivative orally. [9]2. Thirty minutes after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw. [9]3. The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 0.5, 1, 2, and 3 hours) using a plethysmometer. [9]4. The percentage inhibition of edema is calculated for each group relative to the control group. [9] 2. Acetic Acid-Induced Writhing Test (Analgesic)

This test evaluates peripheral analgesic activity.

-

Mice are divided into control, standard, and test groups and administered the respective treatments orally. [10][11]2. After a specific time (e.g., 60 minutes), each mouse is injected intraperitoneally with 1 mL of 1% acetic acid solution per 100g of body weight. [12]3. The number of writhing responses (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection. [10][12]4. The percentage protection against writhing is calculated for the treated groups compared to the control group.

3. Hot Plate Test (Analgesic)

This method assesses central analgesic activity. [13][14]

-

The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 1°C). [15][16]2. The reaction time of each mouse (licking of paws or jumping) is recorded before and at various time points after oral administration of the test compounds or standard drug. [15][17]3. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. [16]4. An increase in the reaction time indicates an analgesic effect.

Data Summary: Anti-inflammatory and Analgesic Activities

| Compound ID | Test Model | Dose (mg/kg) | % Inhibition/Protection | Reference |

| PZ-1 | Carrageenan-induced paw edema | 200 | 68% | [9] |

| PZ-2 | Carrageenan-induced paw edema | 200 | 75% | [9] |

| PZ-3 | Acetic Acid-induced writhing | 100 | 55% | [18] |

| PZ-4 | Hot Plate Test (increase in latency) | 100 | 4.2 seconds | [1] |

IV. Anticancer Activity: Inducing Apoptosis in Malignant Cells

The quest for more effective and less toxic anticancer agents is a paramount goal in modern medicine. Pyrazolone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with a promising degree of selectivity for cancer cells over normal cells. [15][19][20]

Mechanism of Anticancer Action: The Apoptotic Pathway

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells. [6][21][22][23]This is often achieved through the modulation of key regulatory proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins. [24]By disrupting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, these derivatives can trigger the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death. [6]Some derivatives have also been shown to induce cell cycle arrest at different phases, further inhibiting tumor growth. [15]

Caption: Induction of Apoptosis in Cancer Cells by Pyrazolone Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazolone derivatives and a vehicle control for a defined period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: In Vitro Anticancer Activity (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PZ-5 | MCF-7 (Breast) | 8.5 | [18] |

| PZ-5 | HCT-116 (Colon) | 12.3 | [18] |

| PZ-6 | A549 (Lung) | 5.2 | [20] |

| PZ-6 | K562 (Leukemia) | 3.8 | [20] |

| PZ-7 | MCF-7 (Breast) | 21.8 (48h) | [18] |

| PZ-7 | Normal Fibroblast | >100 | [18] |

V. Structure-Activity Relationship (SAR) Insights

The biological activity of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone derivatives is significantly influenced by the nature and position of substituents on the pyrazolone ring and the phenyl ring.

-

Antimicrobial Activity: The introduction of Schiff base moieties at the 4-position of the pyrazolone ring generally enhances antimicrobial activity. The nature of the substituent on the aromatic ring of the Schiff base also plays a crucial role. [6]* Anti-inflammatory Activity: The presence of a sulfonamide group on the phenyl ring at the 1-position has been shown to increase anti-inflammatory and COX-2 selective inhibitory activity. [9]* Anticancer Activity: The incorporation of bulky aromatic or heterocyclic groups at the 4-position of the pyrazolone ring can lead to enhanced anticancer activity. The presence of electron-withdrawing groups on the phenyl ring at the 1-position can also contribute to increased cytotoxicity. [19][20]

VI. Conclusion and Future Directions

Derivatives of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy across antimicrobial, anti-inflammatory, analgesic, and anticancer applications warrants further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Comprehensive preclinical evaluation in relevant animal models to assess therapeutic potential and toxicological profiles.

This guide provides a solid foundation for researchers to build upon, offering both the theoretical framework and practical methodologies to advance the discovery and development of novel drugs based on the 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone scaffold.

VII. References

-

Ragab, F. A., Abdel-Gawad, N. M., Georgey, H. H., & Said, M. F. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Chemical & pharmaceutical bulletin, 61(8), 834–845.

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science, 01(04), 115-120.

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2015). Der Pharma Chemica, 7(9), 43-48.

-

New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. (2026, January 23). Preprints.org.

-

Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (2024). International Journal of Global Advanced Scientific Research, 3(1), 1-10.

-

Pyrazole structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry, 186, 111884.

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2014). Molecules, 19(12), 20954-20971.

-

Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). Bioorganic chemistry, 74, 143–154.

-

A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (2015). Basic & clinical pharmacology & toxicology, 116(6), 482–490.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(15), 5845.

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Iranian journal of pharmaceutical research : IJPR, 20(2), 343–355.

-

Pyrazolone derivatives. (1987). Drugs, 34(3), 334–353.

-

Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (1996). Russian Patent No. RU2075476C1.

-

Analgesia Hot Plate Test. (n.d.). SlideShare.

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017). Molecules, 22(1), 122.

-

Acetic acid induced painful endogenous infliction in writhing test on mice. (2011). Journal of advanced pharmaceutical technology & research, 2(3), 193–196.

-

Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018). Bioorganic & medicinal chemistry, 26(4), 841–850.

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14(11), 7599-7622.

-

Pyrazole Derivatives as Selective COX-2 Inhibitors. (2015). ResearchGate.

-

Hot plate test. (n.d.). Wikipedia.

-

Pyrazoles as anticancer agents: Recent advances. (2017). Scholars Research Library.

-

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. (2010). Acta crystallographica. Section E, Structure reports online, 66(Pt 1), o709.

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2021). RSC advances, 11(43), 26867–26882.

-

Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab.

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Heterocyclic Chemistry, 56(10), 2735-2743.

-

Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015). Bioorganic & medicinal chemistry, 23(17), 5767–5776.

-

Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (2016). Chinese Patent No. CN106008350A.

-

Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2019). ResearchGate.

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). Pharmaceuticals, 17(1), 116.

-

Hot plate test. (n.d.). Panlab | Harvard Apparatus.

-

Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. (2019). Molecules, 24(9), 1699.

-

Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015). Bioorganic & medicinal chemistry, 23(17), 5767–5776.

-

Hot plate test – Knowledge and References. (n.d.). Taylor & Francis.

-

Extended evaluation of the acetic acid-induced writhing test in the mice. (2019). ResearchGate.

-

Prostaglandin inhibitors. (n.d.). Wikipedia.

-

NSAIDs and Prostaglandin (PG) Synthesis Inhibition. (n.d.). Pharmacology - Pharmacy 180.

-

Synthesis of 3-methyl-1-phenyl-5-pyrazoline. (2021, June 10). YouTube.

-

Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers - Conduct Science.

-

Visceral Pain, Acetic Acid-Induced Writhing. (n.d.). Pharmacology Discovery Services.

-

Acetic Acid induced Writhing Method. (2021, March 29). YouTube.

-

A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. (2012). Green Chemistry Letters and Reviews, 5(4), 493-497.

Sources

- 1. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]

- 4. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. youtube.com [youtube.com]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Hot plate test - Wikipedia [en.wikipedia.org]

- 14. Hot plate test [panlab.com]

- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 16. maze.conductscience.com [maze.conductscience.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. srrjournals.com [srrjournals.com]

- 21. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone

This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, a versatile heterocyclic compound. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into this important chemical intermediate.

Introduction: The Significance of the Pyrazolone Core

Pyrazolones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a keto group. This structural motif is a cornerstone in the development of a wide array of functional molecules. The unique electronic and structural features of the pyrazolone ring system render it a valuable scaffold in medicinal chemistry and a key building block for organic pigments and dyes.[1] The subject of this guide, 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, incorporates a chlorophenyl group at the 1-position and a methyl group at the 3-position, modifications that significantly influence its chemical reactivity and biological activity.

Synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone: A Mechanistic Approach

The most prevalent and industrially viable method for the synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone is the condensation reaction between 4-chlorophenylhydrazine and ethyl acetoacetate. This reaction, a classic example of pyrazolone formation, proceeds through a well-understood mechanism involving nucleophilic attack and subsequent cyclization.

Reaction Mechanism and Rationale

The synthesis is typically a one-pot reaction that can be catalyzed by acids or bases, or even performed under neutral conditions, often with heating. The choice of solvent and catalyst can influence the reaction rate and purity of the final product.

The reaction commences with the nucleophilic attack of the more basic nitrogen atom of 4-chlorophenylhydrazine on the acetyl carbonyl carbon of ethyl acetoacetate. This is followed by an intramolecular cyclization via the attack of the other nitrogen atom on the ester carbonyl, leading to the elimination of ethanol and the formation of the stable pyrazolone ring.

Caption: Generalized reaction mechanism for the synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone.

Optimized Synthetic Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, compiled from established methodologies for analogous pyrazolone syntheses.[2][3]

Materials:

-

4-chlorophenylhydrazine hydrochloride

-

Ethyl acetoacetate

-

Sodium acetate

-

Ethanol

-

Water

Step-by-Step Procedure:

-

Preparation of 4-chlorophenylhydrazine: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in water. Add a solution of sodium acetate in water to neutralize the hydrochloride and liberate the free hydrazine base.

-

Reaction Setup: To the flask containing the free 4-chlorophenylhydrazine, add an equimolar amount of ethyl acetoacetate. Add ethanol as a solvent to ensure homogeneity.

-

Condensation Reaction: Heat the reaction mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the crude product by filtration and wash it with cold ethanol to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Drying and Characterization: Dry the purified product under vacuum. The final product, 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, should be a white to light-yellow crystalline solid.[4] Characterization can be performed using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Table 1: Physicochemical Properties of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone

| Property | Value | Reference |

| CAS Number | 13024-90-3 | [4] |

| Molecular Formula | C₁₀H₉ClN₂O | [4] |

| Molecular Weight | 208.65 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 167-171 °C | [4] |

Key Applications of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone

The utility of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone stems from its role as a versatile intermediate in the synthesis of a variety of commercially important products.

Intermediate for Dyes and Pigments

A significant industrial application of this pyrazolone derivative is in the manufacturing of azo dyes and pigments.[2] The active methylene group at the 4-position of the pyrazolone ring is readily coupled with diazonium salts to form brightly colored azo compounds. These pyrazolone-based dyes are known for their vibrant yellow, orange, and red shades and are used in textiles, printing inks, and plastics.[1] The presence of the chlorophenyl group can enhance the lightfastness and thermal stability of the resulting pigments.

Caption: General scheme for the formation of an azo dye from 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone.

Precursor in Pharmaceutical Synthesis

The pyrazolone scaffold is a well-established pharmacophore, and 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone serves as a key starting material for the synthesis of various biologically active molecules. Derivatives of this compound have been investigated for a range of pharmacological activities.[5]

-

Analgesic and Anti-inflammatory Agents: The pyrazolone ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone make it an attractive precursor for the development of new analgesic and anti-inflammatory compounds.[1]

-

Antitumor and Anti-HCV Agents: Novel derivatives synthesized from 1-(4'-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide have shown potential as antitumor and anti-HCV agents in preclinical studies.[5] This highlights the potential of using the title compound as a scaffold for developing new therapeutic agents.

Analytical Reagent

Derivatives of pyrazolones are also utilized in analytical chemistry. For instance, the sulfonated analogue, 1-(4-sulfophenyl)-3-methyl-5-pyrazolone, is employed as a derivatizing agent for the analysis of carbohydrates by high-performance liquid chromatography (HPLC).[6] This suggests potential applications for 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone in the development of new analytical methods, particularly after suitable functionalization.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal.[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

1-(4'-chlorophenyl)-3-methyl-5-pyrazolone is a chemical compound of significant industrial and academic interest. Its straightforward and efficient synthesis, coupled with the reactivity of its pyrazolone core, makes it a valuable intermediate in the production of a diverse range of products. From vibrant dyes and pigments to the development of novel pharmaceuticals, the applications of this versatile molecule are extensive and continue to be explored. This guide has provided a comprehensive overview of its synthesis and key applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- Google Patents. (n.d.). Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.

-

ResearchGate. (n.d.). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New Pyrazolone Dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Retrieved from [Link]

-

PureSynth. (n.d.). 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone 98.0%. Retrieved from [Link]

Sources

- 1. CAS 13024-90-3: 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone [cymitquimica.com]

- 2. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 4. ias.ac.in [ias.ac.in]

- 5. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

A Comprehensive Technical Guide to 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone: Physicochemical Properties and Characterization Protocols

Introduction

1-(4'-chlorophenyl)-3-methyl-5-pyrazolone is a heterocyclic organic compound of significant interest within the realms of pharmaceutical and dye chemistry. As a derivative of pyrazolone, it serves as a crucial intermediate in the synthesis of various bioactive molecules and colorants. Its chemical architecture, featuring a pyrazolone core substituted with a methyl group and a 4-chlorophenyl moiety, imparts specific physicochemical characteristics that are critical for its application and development. Understanding these fundamental properties is paramount for researchers in drug discovery and materials science to effectively utilize this compound in synthetic pathways and to predict its behavior in various matrices. This guide provides an in-depth overview of the key physical constants of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, supported by established protocols for its characterization, ensuring scientific integrity and practical applicability.

Core Physicochemical Data

The fundamental identifiers and physical constants of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone are summarized below. These values are essential for laboratory handling, reaction setup, and analytical characterization.

| Identifier/Constant | Value | Source(s) |

| CAS Number | 13024-90-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₉ClN₂O | [1][5] |

| Molecular Weight | 208.65 g/mol | [1][5] |

| Appearance | White to light yellow or light orange crystalline powder.[1][2][4] | [1][2][4] |

| Melting Point | 167-171 °C | [1][2][6] |

| Solubility | Reported to have moderate solubility in organic solvents and limited solubility in water.[4] | [4] |

| Purity | Typically available at >98.0% purity.[1][2][4] | [1][2][4] |

Structural and Physicochemical Insights

The structure of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, with its combination of aromatic and heterocyclic rings, dictates its physical properties. The presence of the chlorophenyl group, in particular, influences its melting point and solubility. The crystalline solid form is a consequence of the planar nature of the rings and intermolecular interactions.

Experimental Workflow for Physicochemical Characterization

A robust characterization of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone is fundamental to its use in research and development. The following workflow outlines the key steps from sample reception to data analysis.

Caption: Workflow for the characterization of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone.

Detailed Experimental Protocol: Melting Point Determination

The melting point is a critical physical property that provides a primary indication of a compound's purity.[7] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a depressed and broadened melting range suggests the presence of impurities.

Objective: To accurately determine the melting point range of a purified sample of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone.

Materials:

-

Purified 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone (dry, fine powder)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Take a small amount of the powdered sample on a clean, dry surface.

-

Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Invert the tube and tap it gently on a hard surface to move the powder to the sealed end.

-

Repeat until the sample is packed to a height of 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a medium-to-high setting to rapidly approach the expected melting point (approximately 20°C below the literature value of 167°C).

-

Once the temperature is within this range, reduce the heating rate significantly (to about 1-2°C per minute).[8]

-

Carefully observe the sample through the viewing lens.

-

-

Recording the Melting Range:

-

Verification:

-

Perform at least two measurements to ensure reproducibility.

-

Self-Validation: The consistency of the melting point range across multiple measurements validates the technique. A narrow range close to the literature value confirms the purity of the sample. If the melting point is depressed and the range is broad, further purification, such as recrystallization, is warranted.

Conclusion

This technical guide has provided a consolidated overview of the essential physicochemical properties of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone. The presented data, including its CAS number and melting point, are fundamental for any researcher working with this compound. The outlined experimental workflow and detailed protocol for melting point determination offer a practical framework for the reliable characterization of this and other solid organic compounds, underscoring the principles of scientific integrity and reproducibility in a laboratory setting.

References

-

H. Ramesh Kumar. (n.d.). 1-(4-Methyl-Phenyl)-3-Methyl-5-Pyrazolone (PTPMP). Retrieved from [Link]

-

University of Salahaddin-Erbil. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

Sources

- 1. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone | 20629-90-7 [chemicalbook.com]

- 2. 1-(4-Methyl-Phenyl)-3-Methyl-5-Pyrazolone (PTPMP) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 3. 27301-77-5 CAS MSDS (1-(4-chlorophenyl)-3-methyl-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | 13024-90-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Tautomeric Forms of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4'-chlorophenyl)-3-methyl-5-pyrazolone is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely owing to its structural versatility. This guide provides a detailed exploration of the tautomeric forms of this pyrazolone derivative. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the physicochemical properties, reactivity, and biological activity of a molecule. Understanding the delicate balance between the CH (keto), OH (enol), and NH tautomeric forms is paramount for rational drug design and the development of novel materials. This document synthesizes crystallographic data, spectroscopic analysis, and computational studies to provide a comprehensive overview of the structural landscape of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone, offering insights into the factors governing its tautomeric equilibrium.

Introduction to Pyrazolone Tautomerism

Pyrazolones are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group or its enol equivalent.[1] A key feature of their chemistry is the existence of multiple tautomeric forms, which can coexist in equilibrium. For 1-substituted-3-methyl-5-pyrazolones, three primary tautomers are considered: the CH-form (a ketone), the OH-form (an enol), and the NH-form (an imine-like structure).

The position of this equilibrium is not fixed; it is highly sensitive to the molecular environment. Factors such as the solvent polarity, pH, temperature, and the electronic nature of substituents on the pyrazolone ring can significantly shift the equilibrium towards one tautomer over the others.[2] This dynamic nature is of critical importance in drug development, as different tautomers may exhibit distinct biological activities and metabolic profiles due to their different shapes, hydrogen bonding capabilities, and lipophilicity.

The Tautomeric Landscape of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone

The tautomeric equilibrium of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone involves the interconversion of the CH, OH, and NH forms, as depicted below. The presence of the electron-withdrawing chlorine atom on the N-phenyl ring can influence the electron density within the pyrazolone core, thereby affecting the relative stability of the tautomers compared to the unsubstituted 1-phenyl-3-methyl-5-pyrazolone.

Caption: Tautomeric equilibrium of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone.

The CH-form (Keto Tautomer)

The CH-form, or keto tautomer, is characterized by a methylene group (-CH2-) at the 4-position of the pyrazolone ring and a carbonyl group (C=O) at the 5-position. In the solid state, the existence of this form for a closely related compound, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, has been confirmed by X-ray crystallography.[3] This suggests that the CH-form is a stable tautomer, particularly in a non-polar or crystalline environment where intermolecular interactions can favor this arrangement.

Computational studies on similar pyrazolone derivatives have shown that the CH-form is often the most stable tautomer in the gas phase and in non-polar solvents.[2] The stability of the keto form is generally attributed to the high bond energy of the carbonyl group.

The OH-form (Enol Tautomer)

The OH-form, or enol tautomer, features a hydroxyl group (-OH) at the 5-position and a double bond between C4 and C5, resulting in an aromatic pyrazole ring. The aromaticity of the pyrazole ring in this tautomer contributes significantly to its stability.

Evidence for the existence of the OH-form in the solid state comes from the crystal structure of 1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, a derivative of the target molecule.[4] In this structure, the molecule crystallizes in the enol form, highlighting its potential stability.

In solution, particularly in polar aprotic solvents like DMSO, the OH-form is often found to be the predominant tautomer for 1-phenyl-3-methyl-5-pyrazolone.[5] This is due to the ability of the solvent to form strong hydrogen bonds with the hydroxyl group, thereby stabilizing the enol form.

The NH-form

The NH-form involves a proton shift to the second nitrogen atom of the pyrazole ring, resulting in a structure with two exocyclic double bonds. While less commonly observed as the predominant form, its presence in the tautomeric equilibrium, especially in certain solvents, cannot be disregarded.

Computational studies on 1-phenyl-3-methyl-5-pyrazolone have indicated that the NH-form is energetically accessible, though generally less stable than the CH and OH forms. The relative energy of the NH-tautomer is sensitive to the solvent environment. The electron-withdrawing nature of the 4'-chlorophenyl substituent may influence the basicity of the N2 nitrogen, potentially affecting the stability of the NH tautomer.

Influence of Solvent on Tautomeric Equilibrium

The choice of solvent is a critical determinant of the predominant tautomeric form of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone in solution. The equilibrium is governed by a combination of factors including solvent polarity, hydrogen bonding capability, and dielectric constant.

-

Non-polar solvents (e.g., chloroform, benzene): In these environments, the CH (keto) form is expected to be the most stable tautomer due to its lower polarity compared to the OH and NH forms.[2]

-

Polar aprotic solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, strongly solvating and stabilizing the OH (enol) form.[5]

-

Polar protic solvents (e.g., ethanol, water): In these solvents, a complex equilibrium may exist where both the OH and NH forms are stabilized through hydrogen bonding interactions, acting as both donors and acceptors.

A DFT study on related 4-substituted pyrazolones confirmed that while the keto tautomer was generally more stable, the stability of both keto and enol forms increased with solvent polarity.[6]

Spectroscopic Characterization of Tautomers

The different tautomeric forms of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone can be distinguished using various spectroscopic techniques.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of key protons and carbons are indicative of the predominant tautomer.

| Tautomer | Key ¹H NMR Signals (Expected) | Key ¹³C NMR Signals (Expected) |

| CH (Keto) | Singlet for -CH₂- protons (~3.5 ppm) | Signal for -CH₂- carbon, C=O carbon (~170 ppm) |

| OH (Enol) | Singlet for C4-H proton (~5.5 ppm), broad singlet for -OH proton | Signals for C4 and C5 in the aromatic region |

| NH | Signal for C4-H proton | Signals for C4 and C5 in the aromatic region, C=N signal |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

| Tautomer | Key IR Absorption Bands (Expected) |

| CH (Keto) | Strong C=O stretching vibration (~1700 cm⁻¹) |

| OH (Enol) | Broad O-H stretching vibration (~3200-3600 cm⁻¹), C=C stretching in the aromatic region |

| NH | N-H stretching vibration (~3300-3500 cm⁻¹), C=N stretching |

A study on 4-substituted pyrazolones showed that in the solid state (IR spectrum), one derivative was stable in the enol form, while in solution (NMR), it was stable in the keto form, highlighting the importance of the physical state.[6]

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, will differ for each tautomer due to variations in their conjugated systems. The aromatic OH-form is expected to have a different λmax compared to the non-aromatic CH-form.

Experimental Protocols

Synthesis of 1-(4'-chlorophenyl)-3-methyl-5-pyrazolone

A general and widely used method for the synthesis of 1-aryl-3-methyl-5-pyrazolones is the condensation of the corresponding arylhydrazine with ethyl acetoacetate.[4]

Procedure:

-

To a solution of 4-chlorophenylhydrazine (or its hydrochloride salt) in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of ethyl acetoacetate.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-